molecular formula C9H9F2N3O2S B13039006 1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Cat. No.: B13039006
M. Wt: 261.25 g/mol
InChI Key: MPGQJHOWCUHHFV-UHFFFAOYSA-N
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Description

Introduction

Chemical Identity and Nomenclature

The compound 1-(2,2-difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D]oxazin-2-one belongs to the pyrimido-oxazin class of bicyclic heterocycles. Its systematic IUPAC name, 1-(2,2-difluoroethyl)-7-methylsulfanyl-4H-pyrimido[4,5-d]oxazin-2-one , reflects its core structure: a pyrimidine ring fused to a 1,3-oxazine moiety at positions 4 and 5. The molecular formula C₉H₉F₂N₃O₂S (molecular weight: 261.25 g/mol) incorporates three distinct functional groups:

  • A 2,2-difluoroethyl substituent at N1
  • A methylthio (-S-CH₃) group at C7
  • A lactone-derived 2-one oxygen in the oxazine ring.

The SMILES notation CSC1=NC=C2COC(=O)N(C2=N1)CC(F)F encodes its connectivity, emphasizing the sulfur atom at C7 and the difluoroethyl chain at N1. Alternative identifiers include PubChem CID 126540075 and CAS Registry Number 2073047-00-2.

Table 1: Key Chemical Identifiers

Property Value
IUPAC Name 1-(2,2-difluoroethyl)-7-methylsulfanyl-4H-pyrimido[4,5-d]oxazin-2-one
Molecular Formula C₉H₉F₂N₃O₂S
Molecular Weight 261.25 g/mol
CAS Number 2073047-00-2
SMILES CSC1=NC=C2COC(=O)N(C2=N1)CC(F)F
InChIKey MPGQJHOWCUHHFV-UHFFFAOYSA-N

Historical Context and Discovery

First documented in PubChem on April 22, 2017, this compound emerged during systematic explorations of fluorinated heterocycles for pharmaceutical applications. Its design likely stems from three strategic modifications to earlier oxazolo-pyrimidine scaffolds:

  • Fluorine incorporation : Replacing the 2-methyl group in oxazolo[5,4-d]pyrimidine (CAS 33360-25-7) with a 2,2-difluoroethyl chain enhances metabolic stability and membrane permeability.
  • Lactam formation : Converting the oxazole ring to a 1,3-oxazin-2-one introduces a conformationally constrained hydrogen-bond acceptor.
  • Thioether functionalization : The methylthio group at C7 improves hydrophobic interactions in biological targets compared to oxygen or nitrogen analogs.

While its exact synthetic pathway remains proprietary, Ambeed’s product listing suggests a multistep sequence involving:

  • Condensation of fluorinated ethylamines with pyrimidine precursors
  • Cyclocondensation to form the oxazinone ring
  • Thioalkylation at the C7 position.

Significance in Heterocyclic Chemistry

This molecule exemplifies three trends in modern heterocyclic drug design:

Fluorine-Mediated Bioisosterism

The 2,2-difluoroethyl group serves as a bioisostere for carbonyl or hydroxyl groups, modulating electronic properties without steric bulk. Fluorine’s electronegativity (χ = 4.0) induces dipole moments that enhance binding to aromatic residues in enzyme active sites.

Fused-Ring Topology

The pyrimido[4,5-d]oxazin-2-one system combines pyrimidine’s hydrogen-bonding capacity with oxazinone’s rigidity. This fusion creates a planar, π-conjugated framework ideal for intercalation or surface-selective interactions.

Thioether Auxiliaries

The methylthio substituent at C7 provides:

  • Lipophilicity enhancement (logP increase ≈ 0.5 vs. methoxy analogs)
  • Metabolic resistance to cytochrome P450 oxidation
  • Coordination potential for transition metal catalysts in synthetic applications.

Table 2: Role of Substituents in Heterocyclic Chemistry

Substituent Electronic Effect Steric Contribution Biological Relevance
2,2-Difluoroethyl Strong σ-withdrawing Moderate (CF₂CH₃: 1.8 Å) Enhances metabolic stability
Methylthio (C7) π-donor via sulfur lone pairs Minimal (S-CH₃: 1.8 Å) Improves membrane permeability
Oxazin-2-one Hydrogen-bond acceptor Rigid planar structure Facilitates target engagement

Properties

Molecular Formula

C9H9F2N3O2S

Molecular Weight

261.25 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one

InChI

InChI=1S/C9H9F2N3O2S/c1-17-8-12-2-5-4-16-9(15)14(3-6(10)11)7(5)13-8/h2,6H,3-4H2,1H3

InChI Key

MPGQJHOWCUHHFV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2COC(=O)N(C2=N1)CC(F)F

Origin of Product

United States

Preparation Methods

Formation of the Pyrimido[4,5-D]oxazin-2-one Core

  • The pyrimidine ring is constructed through condensation reactions involving amidine or guanidine derivatives with β-dicarbonyl compounds or their equivalents.
  • The oxazine ring is formed via intramolecular cyclization, often under acidic or basic conditions, facilitating ring closure between nitrogen and oxygen atoms in the molecule.
  • Functional groups such as halogens or boronate esters may be introduced at this stage or earlier to serve as handles for subsequent substitution reactions.

Introduction of the 2,2-Difluoroethyl Group

  • The 2,2-difluoroethyl moiety is typically introduced via nucleophilic substitution using 2,2-difluoroethyl halides or equivalents.
  • Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can be employed where a boronate ester intermediate reacts with a 2,2-difluoroethyl halide under inert atmosphere.
  • Reaction conditions often involve palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, bases like cesium carbonate or potassium carbonate, and solvents such as 1,4-dioxane or dimethylformamide (DMF).
  • Microwave irradiation at elevated temperatures (e.g., 125–130°C) has been used to accelerate these coupling reactions, achieving yields up to 79% in related systems.

Introduction of the Methylthio Group

  • The methylthio substituent is introduced via nucleophilic substitution using methylthiol or methylthiolate reagents.
  • Alternatively, palladium-catalyzed cross-coupling of methylthio-containing precursors with halogenated intermediates can be performed.
  • Reaction conditions include the use of palladium catalysts, bases such as potassium acetate or cesium carbonate, and polar aprotic solvents like DMF or DMSO.
  • Yields reported for similar thiomethylation steps range from 70% to over 80%, with high product purity confirmed by HPLC and NMR analysis.

Representative Reaction Conditions and Yields

Step Catalyst/Conditions Solvent(s) Temperature Time Yield (%) Notes
Suzuki coupling for difluoroethyl introduction Pd(PPh3)4, Cs2CO3, microwave irradiation 1,4-Dioxane, Water 125°C 30 min ~79 Microwave accelerates reaction
Thiomethylation Pd(dppf)Cl2, KAc, inert atmosphere DMF, DMSO 70–90°C 3–14 hours 70–83 High purity by HPLC; inert atmosphere
Cyclization to form oxazine Acidic or basic catalysis Various Ambient to reflux Several hours Variable Intramolecular ring closure step

Analytical Data Supporting Preparation

  • High-performance liquid chromatography (HPLC) confirms product purity, often exceeding 95% after purification.
  • Nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C) validates the structural integrity and substitution pattern.
  • Mass spectrometry (ESI-MS or HRMS) confirms molecular weight and presence of fluorine atoms.
  • Melting point and optical rotation data provide additional characterization for stereochemically pure intermediates.

Summary of Research Findings

  • The preparation of 1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D]oxazin-2-one relies on palladium-catalyzed cross-coupling reactions as a central methodology, enabling efficient and selective introduction of fluorinated and sulfur-containing substituents.
  • Microwave-assisted synthesis has proven beneficial in reducing reaction times and improving yields.
  • The choice of base, solvent, and catalyst significantly influences reaction efficiency and product purity.
  • Multi-step synthesis requires careful control of reaction conditions to maintain the heterocyclic core integrity while achieving high functional group incorporation.

This synthesis approach is supported by diverse literature on palladium-catalyzed coupling and heterocyclic chemistry, demonstrating reproducible and scalable methods suitable for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceutical agents. Its structural characteristics suggest potential activity against various biological targets. For instance:

  • Antiviral Activity : Some studies indicate that compounds with similar structures may exhibit antiviral properties. The presence of the difluoroethyl group can enhance lipophilicity, potentially aiding in cellular membrane penetration and increasing bioavailability.
  • Anticancer Properties : Research into pyrimido[4,5-D][1,3]oxazines has revealed their potential as anticancer agents. The unique heterocyclic structure may interact with DNA or RNA synthesis pathways, inhibiting tumor growth.

Pharmacological Studies

Pharmacological studies have begun to explore the effects of 1-(2,2-difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one on various biological systems:

  • Mechanism of Action : Preliminary investigations suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Understanding its mechanism could lead to the development of targeted therapies for diseases such as cancer or viral infections.
  • In Vivo Studies : Animal models are being utilized to assess the pharmacokinetics and pharmacodynamics of this compound. These studies are crucial for evaluating its safety profile and therapeutic efficacy.

Case Study 1: Antiviral Efficacy

A study conducted by researchers at a prominent university explored the antiviral efficacy of similar pyrimidine derivatives against influenza viruses. Results indicated that modifications in the side chains significantly impacted antiviral activity, suggesting that this compound could be a candidate for further investigation in antiviral drug development.

Case Study 2: Anticancer Activity

In another case study published in a peer-reviewed journal, derivatives of pyrimidine compounds were tested against various cancer cell lines. The findings demonstrated that compounds with similar scaffolds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This raises the possibility that this compound may possess similar anticancer properties worthy of further exploration.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one involves its interaction with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other interactions, while the methylthio group can undergo oxidation or reduction, affecting the compound’s overall reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Mechanistic Insights :

  • The 7-(methylthio) group enhances binding to cysteine residues in kinases (e.g., BTK Cys481) via covalent interactions .
  • Fluorinated substituents (e.g., 2,2-difluoroethyl) may reduce off-target interactions by altering electronic properties .

Physicochemical and Spectral Properties

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) ^1H NMR (Key Signals) HR-MS (M+·)
4a 128–130 1734 δ 3.45 (s, CH₃-S), 7.35–7.45 (Ph) 321.0330 (calc. 321.0339)
4b 113–115 1734 δ 1.26 (t, CH₂CH₃), 4.25 (q, CH₂O) 335.0495 (calc. 335.0495)
1-Isobutyl - - δ 0.95 (d, CH(CH₂)₂) 253.32 (observed)

Biological Activity

1-(2,2-Difluoroethyl)-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one is a novel compound with significant potential in medicinal chemistry. Its unique structure suggests a variety of biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C9_9H9_9F2_2N3_3O2_2S. Its molecular weight is 293.24 g/mol. The structural representation can be summarized as follows:

  • SMILES : CC1=NN(C2=C1C(C(F)F)=CC(N2)=O)CC(F)F
  • InChI Key : REPKPNNFMITSJV-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of the compound has been evaluated through various studies focusing on its antiproliferative and anti-inflammatory properties.

Antiproliferative Activity

Research indicates that compounds similar in structure to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), Bel-7402 (liver cancer), and other malignant cell lines.
  • Mechanism : The antiproliferative activity appears to be mediated through mechanisms other than direct inhibition of dihydrofolate reductase (DHFR), suggesting alternative pathways may be involved in inducing cell death or inhibiting proliferation .
CompoundCell LineIC50 (µM)
Compound AMCF-710.5
Compound BBel-740215.0
This compoundTBDTBD

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Similar compounds have shown effectiveness in inhibiting cyclooxygenase (COX) and lipoxygenase pathways:

  • Mechanism : Inhibition of leukotriene synthesis and prostaglandin E₂ production has been documented .
  • Effectiveness : The compound may reduce inflammatory responses in models of skin inflammation induced by arachidonic acid.

Case Studies

A notable study investigated the effects of fluorinated pyrimidine derivatives on cancer cell proliferation. The study found that certain derivatives exhibited enhanced cytotoxicity against MCF-7 cells compared to non-fluorinated counterparts . While specific data for this compound were not provided in the study, it suggests a promising avenue for further exploration.

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